6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,5-difluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The Dimroth rearrangement is often employed in the synthesis of pyridopyrimidines, which involves the isomerization of heterocycles through ring opening and closure . Industrial production methods may vary, but they generally aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, pyridopyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The degree of lipophilicity of this compound allows it to diffuse easily into cells, enhancing its biological activity .
Comparison with Similar Compounds
6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that inhibits CDK4/6.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
These compounds share a similar pyridopyrimidine core but differ in their substituents and specific biological activities. The unique combination of the 2,5-difluorophenyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
917759-65-0 |
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Molecular Formula |
C15H12F2N4O |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
6-(2,5-difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F2N4O/c1-2-22-14-13-12(20-15(18)21-14)6-5-11(19-13)9-7-8(16)3-4-10(9)17/h3-7H,2H2,1H3,(H2,18,20,21) |
InChI Key |
YZBFNRWYKVRSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=C(C=CC(=C3)F)F)N |
Origin of Product |
United States |
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